molecular formula C11H8Cl2N2O B1217055 Diclomezine CAS No. 62865-36-5

Diclomezine

Cat. No. B1217055
CAS RN: 62865-36-5
M. Wt: 255.1 g/mol
InChI Key: UWQMKVBQKFHLCE-UHFFFAOYSA-N
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Patent
US04603201

Procedure details

1.53 g (0.005 mole) of methyl 4-(3,5-dichloro-4-methylphenyl)-2-methoxy-4-oxobutyrate were added to 4 ml of acetic acid and the mixture was heated to form a solution, to which was then added 0.275 g (0.0055 mole) of hydrazine monohydrate. The mixture was heated under reflux for 3 hours and then cooled, after which it was diluted with 40 ml of water and stirred. The resulting crystals were collected by filtration, washed successively with water and with a small amount of ethyl acetate and then air-dried, to give 1.1 g (yield 86.2%) of the desired 6-(3,5-dichloro-4-methylphenyl)-3(2H)pyridazinone, having properties the same as those of the preceding Examples.
Name
methyl 4-(3,5-dichloro-4-methylphenyl)-2-methoxy-4-oxobutyrate
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
0.275 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:10](=O)[CH2:11][CH:12](OC)[C:13]([O:15]C)=O)[CH:5]=[C:6]([Cl:9])[C:7]=1[CH3:8].C(O)(=O)C.O.[NH2:25][NH2:26]>O>[Cl:1][C:2]1[CH:3]=[C:4]([C:10]2[CH:11]=[CH:12][C:13](=[O:15])[NH:25][N:26]=2)[CH:5]=[C:6]([Cl:9])[C:7]=1[CH3:8] |f:2.3|

Inputs

Step One
Name
methyl 4-(3,5-dichloro-4-methylphenyl)-2-methoxy-4-oxobutyrate
Quantity
1.53 g
Type
reactant
Smiles
ClC=1C=C(C=C(C1C)Cl)C(CC(C(=O)OC)OC)=O
Name
Quantity
4 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0.275 g
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
CUSTOM
Type
CUSTOM
Details
to form a solution
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The resulting crystals were collected by filtration
WASH
Type
WASH
Details
washed successively with water and with a small amount of ethyl acetate
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=C(C1C)Cl)C=1C=CC(NN1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 86.2%
YIELD: CALCULATEDPERCENTYIELD 86.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.